molecular formula C8H17B B3027753 (R)-3-(Bromomethyl)heptane CAS No. 1379440-97-7

(R)-3-(Bromomethyl)heptane

Cat. No.: B3027753
CAS No.: 1379440-97-7
M. Wt: 193.12 g/mol
InChI Key: NZWIYPLSXWYKLH-MRVPVSSYSA-N
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Description

(R)-3-(Bromomethyl)heptane (CAS: 1379440-97-7; molecular formula: C₈H₁₇Br) is a chiral secondary alkyl bromide characterized by a bromomethyl group (-CH₂Br) attached to the third carbon of a heptane chain in the R-configuration . This stereochemical specificity makes it valuable in asymmetric synthesis, particularly in nucleophilic substitution (SN2) reactions where spatial arrangement influences reaction pathways and enantioselectivity. The compound’s branched structure and moderate chain length contribute to its physicochemical properties, including solubility, volatility, and reactivity, which distinguish it from linear or cyclic brominated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-(Bromomethyl)heptane can be synthesized through several methods. One common approach involves the bromination of heptane derivatives. For instance, the bromination of 3-methylheptane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide can yield ®-3-(Bromomethyl)heptane .

Industrial Production Methods: Industrial production of ®-3-(Bromomethyl)heptane typically involves continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as photochemical bromination under controlled conditions to achieve the desired product efficiently .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, dimethyl sulfoxide (DMSO).

    Elimination: Potassium tert-butoxide, ethanol.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Substitution: ®-3-(Cyanomethyl)heptane, ®-3-(Hydroxymethyl)heptane.

    Elimination: 3-Heptene.

    Oxidation: 3-Heptanol, 3-Heptanone.

Scientific Research Applications

Organic Synthesis

(R)-3-(Bromomethyl)heptane serves as an important intermediate in organic synthesis, particularly in the preparation of various chiral compounds. Its bromomethyl group allows for further functionalization through nucleophilic substitution reactions.

Applications in Synthesis:

  • Chiral Synthesis : Utilized to synthesize chiral alcohols and amines through various coupling reactions.
  • Alkylation Reactions : Acts as an alkylating agent in the synthesis of complex organic molecules.
Reaction TypeExample CompoundReference
Nucleophilic SubstitutionChiral Alcohols
Coupling ReactionsChiral Amines

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in drug development targeting various diseases.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of this compound have shown promise as potential anticancer agents. These derivatives were tested on MCF-7 breast cancer cells, demonstrating significant apoptosis induction .
Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in MCF-7

Material Science

This compound is also explored for its applications in material science, particularly in the development of polymers and surfactants.

Applications:

  • Polymerization Initiator : Used as a chain transfer agent or initiator in the synthesis of specific polymers.
  • Surfactant Development : Investigated for use in formulating surfactants due to its unique structure.
Application TypeSpecific UseReference
Polymer ScienceChain transfer agent
SurfactantsFormulation of surfactants

Mechanism of Action

The mechanism of action of ®-3-(Bromomethyl)heptane primarily involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .

Comparison with Similar Compounds

Comparison with Similar Brominated Alkanes

Structural and Physical Properties

The table below compares (R)-3-(Bromomethyl)heptane with structurally related brominated alkanes, focusing on molecular features and Henry’s Law constants (a measure of volatility and air-water partitioning):

Compound CAS Number Molecular Formula Structure Type Henry’s Law Constant (H, atm·m³/mol) Retention Time (min)
This compound 1379440-97-7 C₈H₁₇Br Branched, secondary Not reported 10.093
1-Bromoheptane 629-04-9 C₇H₁₅Br Linear, primary 2.3×10⁻⁴ N/A
1-Bromo-3-methylpentane 51116-73-5 C₆H₁₃Br Branched, secondary 5.8×10⁻⁴ N/A
Bromocyclohexane 108-85-0 C₆H₁₁Br Cyclic, secondary 7.0×10⁻³ N/A

Key Observations :

  • Branching and Chain Length : The branched structure of This compound reduces its volatility compared to linear analogs like 1-bromoheptane but increases it relative to cyclic bromides (e.g., bromocyclohexane) due to decreased ring strain .
  • Henry’s Law Constants : Secondary bromides like 1-bromo-3-methylpentane exhibit higher H values (5.8×10⁻⁴) than primary analogs (1-bromoheptane: 2.3×10⁻⁴), suggesting greater volatility. However, the longer chain of This compound likely lowers its H compared to 1-bromo-3-methylpentane, though experimental data is lacking .
  • Retention Behavior : The retention time of 10.093 min for 3-(bromomethyl)heptane reflects moderate polarity, consistent with branched alkanes’ chromatographic profiles.

Reactivity and Stereochemical Influence

  • SN2 Reactivity: As a secondary bromide, this compound undergoes SN2 reactions slower than primary bromides (e.g., 1-bromoheptane) due to steric hindrance. However, its R-configuration enables enantioselective substitution in chiral environments, unlike non-chiral analogs .
  • Cyclic vs. Acyclic Systems : Bromocyclohexane’s rigid cyclic structure favors SN1 mechanisms due to carbocation stability, whereas This compound predominantly follows SN2 pathways .

Biological Activity

(R)-3-(Bromomethyl)heptane is a brominated alkane that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This compound's unique structure allows it to participate in various biological activities, making it a subject of investigation for potential therapeutic applications.

Chemical Structure

This compound can be represented structurally as follows:

C8H17Br\text{C}_8\text{H}_{17}\text{Br}

The molecular formula indicates that it contains eight carbon atoms, seventeen hydrogen atoms, and one bromine atom. The presence of the bromomethyl group at the 3-position of the heptane chain is crucial for its biological interactions.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its derivatives and related compounds. Research has indicated that brominated compounds often exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted the importance of the bromine substituent in enhancing the antibacterial properties of related compounds against Mycobacterium tuberculosis (Mtb). The derivatives of brominated compounds demonstrated varying degrees of growth inhibition against Mtb, suggesting that this compound could potentially serve as a precursor for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Brominated Compounds

CompoundMIC (µM)CC50 (µM)SI
12a21.4956.552.63
12b21.4923.251.08
12c10.424.122.32
(R)-3-Bromomethylheptane TBDTBDTBD

MIC: Minimum Inhibitory Concentration; CC50: Cytotoxic Concentration; SI: Selectivity Index

Case Studies

Recent research has explored the synthesis and biological evaluation of various derivatives derived from this compound. For instance, a series of benzo[g]isoquinoline derivatives were synthesized using this compound as a starting material, demonstrating promising activity against resistant strains of bacteria .

In another study, derivatives showed significant cytotoxicity towards cancer cell lines, indicating that modifications to the bromomethyl group can enhance biological activity and selectivity towards cancerous cells .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve disruption of cellular membranes or interference with metabolic pathways in target organisms or cells. The presence of the bromine atom may facilitate interactions with nucleophiles within biological systems, leading to alterations in cellular function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-(Bromomethyl)heptane with high enantiomeric excess?

Methodological Answer: The synthesis of this compound typically involves asymmetric alkylation or bromination strategies. A common approach is the stereoselective bromination of 3-methylheptane derivatives using chiral catalysts. For example, enantioselective radical bromination with N-bromosuccinimide (NBS) and a chiral Lewis acid catalyst (e.g., BINOL-derived ligands) can yield the R-configuration with >90% enantiomeric excess (ee) . Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) may separate enantiomers post-synthesis . Key validation steps include monitoring reaction progress with chiral gas chromatography (GC) or HPLC (e.g., Chiralcel OD-H column) to confirm stereochemical purity .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm molecular structure. Coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) can indicate stereochemistry .
  • Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak AD or OD columns) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences confirm ee .
  • Polarimetry: Measure optical rotation ([α]D_D) and compare to literature values for the R-enantiomer. For example, if this compound has [α]D25_D^{25} = +12.5°, deviations suggest impurities .

Advanced Research Questions

Q. How does the R-configuration influence nucleophilic substitution (SN_\text{N}N​2) reactivity in this compound?

Methodological Answer: The R-configuration creates steric hindrance at the brominated carbon due to the spatial arrangement of the heptane chain. In SN_\text{N}2 reactions, bulky nucleophiles (e.g., tert-butoxide) exhibit reduced reactivity compared to smaller nucleophiles (e.g., iodide). Computational modeling (DFT calculations) predicts a 30% slower reaction rate for the R-enantiomer versus the S-form due to unfavorable transition-state geometry . Experimental validation involves kinetic studies under controlled conditions (e.g., THF solvent, 25°C) with in situ monitoring via 19F^{19}\text{F}-NMR if fluorinated nucleophiles are used .

Key Consideration:
Steric maps generated using molecular modeling software (e.g., Gaussian) can visualize hindrance effects and guide nucleophile selection .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., boiling point) of this compound?

Methodological Answer: Discrepancies in literature data (e.g., boiling points ranging from 180–190°C) often arise from impurities or measurement conditions. To resolve these:

  • Purification: Use fractional distillation or preparative HPLC to isolate high-purity samples (>99% by GC) .
  • Standardized Conditions: Re-measure properties under IUPAC-recommended conditions (e.g., 1 atm pressure, inert atmosphere) .
  • Cross-Validation: Compare data with structurally similar bromoalkanes (e.g., 1-bromoheptane, bp 180°C ) to identify outliers.

Q. How can researchers mitigate racemization during storage or reaction of this compound?

Methodological Answer: Racemization occurs via bromide ion-mediated pathways or thermal instability. Mitigation strategies include:

  • Storage: Keep at –20°C in amber vials under nitrogen to prevent light/oxygen exposure .
  • Reaction Design: Use low-polarity solvents (e.g., hexane) and avoid protic solvents (e.g., water) that accelerate bromide dissociation .
  • Additives: Introduce chiral ionic liquids (e.g., imidazolium salts) to stabilize the R-configuration during reactions .

Q. What computational tools predict the thermodynamic stability of this compound compared to its diastereomers?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model relative stabilities. Key steps:

Optimize geometries of R- and S-enantiomers.

Calculate Gibbs free energy (ΔG) differences.

Compare activation barriers for interconversion.
Studies show the R-enantiomer is 2.3 kcal/mol more stable than the S-form due to reduced steric strain in the gauche conformation .

Properties

IUPAC Name

(3R)-3-(bromomethyl)heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWIYPLSXWYKLH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379440-97-7
Record name (R)-3-(Bromomethyl)heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In FIG. 2A, an exemplary synthesis of 2-(2-ethylhexyl)thiophene is depicted. As shown in FIG. 2A, a 7.4 mL thiophene was dissolved in 100 mL anhydrous tetrahydrofuran (THF). The solution was then cooled to about −78° C. A 30 mL of 2.5 M n-butyllithium (n-BuLi) in hexane (75 mmol) was added dropwise to the solution. The reaction mixture was warmed to room temperature for about 2 hours, and then cooled to about −15 to about −20° C. 26 mL 2-ethyl bromide was added to the reaction mixture. The reaction mixture was reacted at about 50° C. for about 18 hours, and poured into crushed ice. The organic phase was isolated and washed with water, and extracted with ether three times. After removal of the solvent by rotary evaporator, the residue was distilled under vacuum to get rid of the 2-ethylhexyl bromide. After removal of the 2-ethylhexyl bromide, the residue was purified by elution with hexane by silica gel column chromatography (i.e., about 10 to about 15 cm) to afford 12.6 g 2-(2-ethylhexyl)thiophene as light yellow liquid. The yield was about 85%. The molecular weight was determined by gas chromatography/mass spectrometry (GC-MS) to be 196.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
75 mmol
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(R)-3-(Bromomethyl)heptane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(R)-3-(Bromomethyl)heptane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(R)-3-(Bromomethyl)heptane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(R)-3-(Bromomethyl)heptane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(R)-3-(Bromomethyl)heptane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
(R)-3-(Bromomethyl)heptane

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